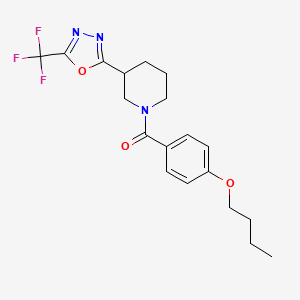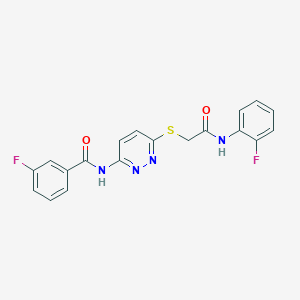
3-Methoxy-4-(methyloctyloxy)benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-(nonan-2-yloxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes It features a benzene ring substituted with a methoxy group at the 3-position and a methyloctyloxy group at the 4-position
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the preparation of functional materials with specific properties.
Biology:
Biochemical Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Medicine:
Industry:
Fragrances and Flavors: The compound may be used in the formulation of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
Without specific context or application, it’s difficult to discuss the mechanism of action of “3-Methoxy-4-(methyloctyloxy)benzaldehyde”. In biological systems, the effects of a compound depend on its interactions with biological macromolecules, which in turn depend on the compound’s chemical structure .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde typically begins with commercially available 3-methoxybenzaldehyde and 4-methyloctanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of 3-methoxy-4-(nonan-2-yloxy)benzaldehyde may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy and methyloctyloxy groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or catalysts.
Major Products Formed:
Oxidation: 3-Methoxy-4-(methyloctyloxy)benzoic acid.
Reduction: 3-Methoxy-4-(methyloctyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
3-Methoxybenzaldehyde: Lacks the methyloctyloxy group, making it less hydrophobic and potentially less versatile in certain applications.
4-Methoxybenzaldehyde: Lacks the methyloctyloxy group and has the methoxy group at a different position, affecting its reactivity and properties.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups but lacks the methyloctyloxy group, leading to different chemical behavior and applications.
Uniqueness: 3-methoxy-4-(nonan-2-yloxy)benzaldehyde is unique due to the presence of both methoxy and methyloctyloxy groups, which confer distinct chemical and physical properties. This combination allows for diverse applications and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
3-methoxy-4-nonan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-4-5-6-7-8-9-14(2)20-16-11-10-15(13-18)12-17(16)19-3/h10-14H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFJSMPCMXOZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
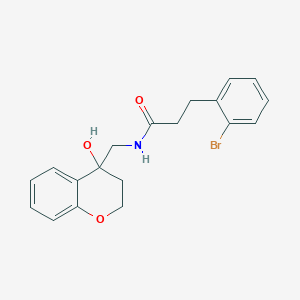
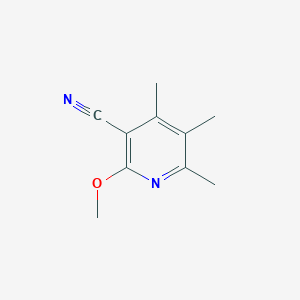

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
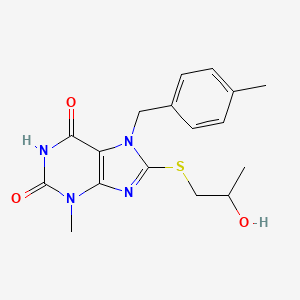
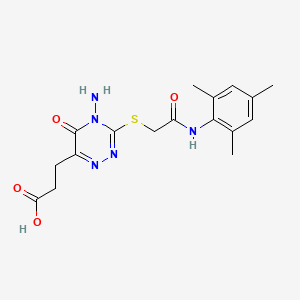
![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)
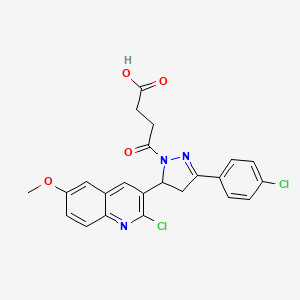

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
